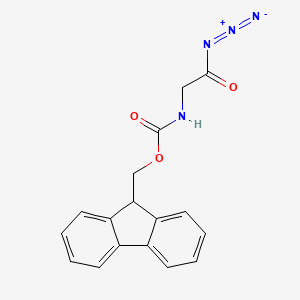
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester is a chemical compound with the molecular formula C17H14N4O3 and a molecular weight of 322.323. This compound is known for its unique structure, which includes a fluorenylmethyl ester group and an azido-oxoethyl moiety. It is used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
The synthesis of Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of N-(fluoren-9-ylmethoxycarbonyl)glycine chloride with sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The ester group can be hydrolyzed to release the active carbamic acid, which can interact with biological molecules and pathways .
Comparison with Similar Compounds
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester can be compared with similar compounds such as:
N-(fluoren-9-ylmethoxycarbonyl)glycine: Lacks the azido group, making it less reactive in certain chemical reactions.
N-(2-azido-2-oxoethyl)carbamic acid methyl ester: Contains a methyl ester group instead of a fluorenylmethyl ester, affecting its reactivity and applications.
N-(2-azido-2-oxoethyl)carbamic acid ethyl ester: Similar to the methyl ester but with an ethyl group, influencing its physical and chemical properties
This compound stands out due to its unique combination of functional groups, which provide versatility in various scientific and industrial applications.
Properties
CAS No. |
329308-95-4 |
|---|---|
Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-azido-2-oxoethyl)carbamate |
InChI |
InChI=1S/C17H14N4O3/c18-21-20-16(22)9-19-17(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,23) |
InChI Key |
VFECGYPSHSBOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)

![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
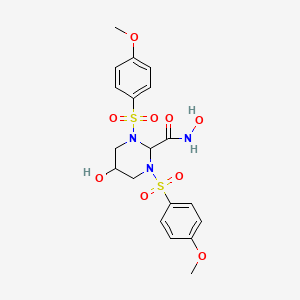
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

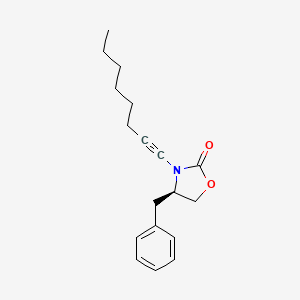
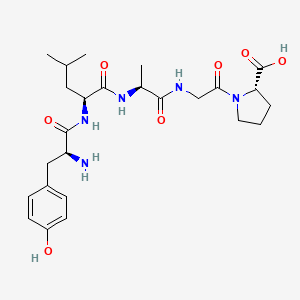
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)

![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
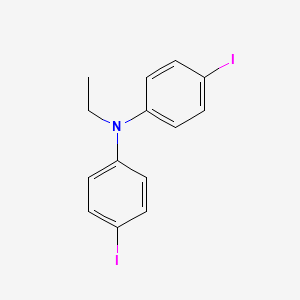

![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
